molecular formula C10H17N3O B15259128 4-Methyl-1-(propan-2-yl)-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-3-ol

4-Methyl-1-(propan-2-yl)-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-3-ol

Cat. No.: B15259128
M. Wt: 195.26 g/mol
InChI Key: BAEUSJMDNNKUIL-UHFFFAOYSA-N
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Description

4-Methyl-1-(propan-2-yl)-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-3-ol is a heterocyclic compound that features a pyrazolo[3,4-c]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-1-(propan-2-yl)-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-3-ol typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with pyridine carboxylic acids under acidic or basic conditions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized synthetic routes that maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to produce large quantities of the compound with consistent quality.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-1-(propan-2-yl)-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-3-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-Methyl-1-(propan-2-yl)-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-3-ol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as inhibitors of specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-Methyl-1-(propan-2-yl)-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    4-Methyl-1H-pyrazolo[3,4-c]pyridine: Lacks the propan-2-yl group, which may affect its biological activity and chemical reactivity.

    1-(Propan-2-yl)-1H-pyrazolo[3,4-c]pyridin-3-ol: Lacks the methyl group, which may influence its solubility and interaction with molecular targets.

Uniqueness

4-Methyl-1-(propan-2-yl)-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-3-ol is unique due to its specific substitution pattern, which can confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C10H17N3O

Molecular Weight

195.26 g/mol

IUPAC Name

4-methyl-1-propan-2-yl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridin-3-one

InChI

InChI=1S/C10H17N3O/c1-6(2)13-8-5-11-4-7(3)9(8)10(14)12-13/h6-7,11H,4-5H2,1-3H3,(H,12,14)

InChI Key

BAEUSJMDNNKUIL-UHFFFAOYSA-N

Canonical SMILES

CC1CNCC2=C1C(=O)NN2C(C)C

Origin of Product

United States

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